molecular formula C7H7ClN2O B7722912 3-chloro-N-hydroxybenzene-1-carboximidamide

3-chloro-N-hydroxybenzene-1-carboximidamide

Cat. No.: B7722912
M. Wt: 170.59 g/mol
InChI Key: WYAJMVHDMUWQQA-UHFFFAOYSA-N
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Description

3-chloro-N-hydroxybenzene-1-carboximidamide: is an organic compound with the molecular formula C7H7ClN2O It is a derivative of benzene, featuring a chloro group at the third position, a hydroxy group, and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-hydroxybenzene-1-carboximidamide typically involves the reaction of 3-chlorobenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:

  • Starting Materials:

    • 3-chlorobenzonitrile
    • Hydroxylamine hydrochloride
    • Base (e.g., sodium hydroxide)
  • Reaction Conditions:

    • The reaction is carried out in an aqueous or alcoholic medium.
    • The mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Continuous flow reactors to maintain consistent reaction conditions.
  • Efficient purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 3-chloro-N-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

  • Oxidation:

    • Oxidation of the hydroxy group can lead to the formation of a nitroso or nitro derivative.
    • Common reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
  • Reduction:

    • Reduction of the carboximidamide group can yield the corresponding amine.
    • Common reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
  • Substitution:

    • The chloro group can be substituted with other nucleophiles such as amines or thiols.
    • Common reagents: Ammonia (NH3), Thiourea.

Major Products:

  • Oxidation products: Nitroso or nitro derivatives.
  • Reduction products: Amines.
  • Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its unique structural features.
  • Studied for its interactions with biological targets.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of 3-chloro-N-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups can form hydrogen bonds with biological molecules, influencing their activity. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s behavior.

Molecular Targets and Pathways:

  • Enzymes: The compound can inhibit or activate certain enzymes by binding to their active sites.
  • Receptors: It may interact with cellular receptors, altering signal transduction pathways.
  • DNA/RNA: Potential interactions with nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

  • 3-chlorobenzonitrile
  • 3-chlorobenzamide
  • 3-chlorobenzaldehyde

Comparison:

    3-chlorobenzonitrile: Lacks the hydroxy and carboximidamide groups, making it less versatile in chemical reactions.

    3-chlorobenzamide: Contains an amide group instead of a carboximidamide group, leading to different reactivity and applications.

    3-chlorobenzaldehyde: Features an aldehyde group, which significantly alters its chemical behavior compared to 3-chloro-N-hydroxybenzene-1-carboximidamide.

Properties

IUPAC Name

3-chloro-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAJMVHDMUWQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1319746-47-8
Record name [C(Z)]-3-Chloro-N′-hydroxybenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1319746-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A solution of 3.35 mL (30.0 mmol) 3-chlorobenzonitrile in ethanol (40 mL) was added to a solution of 2.47 g (35.5 mmol) hydroxylamine hydrochloride and 1.42 g (35.5 mmol) NaOH in water (20 mL) at r.t. and then heated at 90° C. for 24 h. After cooling, the reaction mixture was concentrated, the residue diluted with water, followed by filtration and drying to afford 1.13 g (93%) of the title compound. 1H NMR: 8.11 (s, 1H), 7.72 (s, 1H), 7.61 (m, 1H), 7.46 (m, 1H), 7.36 (m, 1H).
Quantity
3.35 mL
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Name
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
93%

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